3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride
Overview
Description
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a methoxyethyl group and a methylpiperidine group attached to the triazole ring .
Molecular Structure Analysis
The molecular formula of this compound is C11H22Cl2N4O, and its molecular weight is 297.22 . It contains a 1,2,4-triazole ring, which is a five-membered aromatic heterocycle with three nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
The development and characterization of novel compounds incorporating 1,2,4-triazole moieties have been a focus of several studies. For instance, Foks et al. (2014) described the synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived 2-benzoyl-N-aminohydrazinecarbothioamides, 1,3,4-thiadiazoles, and 1,2,4-triazole-5(4H)thiones, highlighting methodologies that could be applicable to the synthesis and analytical assessment of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride (Foks, Pancechowska-Ksepko, & Gobis, 2014).
Biological Activities
Research on 1,2,4-triazole derivatives often explores their potential biological activities. Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a 1,2,4-triazol-4-yl acetohydrazide and investigated their lipase and α-glucosidase inhibition, indicating the potential for similar compounds to have biological applications (Bekircan, Ülker, & Menteşe, 2015). Furthermore, studies like those by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives demonstrate the broader utility of these compounds in developing new therapeutics with specific biological targets (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural and Molecular Studies
Advanced structural and molecular analysis of triazole derivatives is critical for understanding their properties and potential applications. Wu et al. (2021) detailed the synthesis, crystal, molecular structure, vibrational spectroscopic, DFT study, and activity evaluation of a 1,2,4-triazoloquinazolinone derivative, providing insights into the molecular design and activity prediction through computational and experimental approaches (Wu et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAGLMFLVCLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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